molecular formula C11H11N5 B2548674 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1956331-40-0

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2548674
CAS No.: 1956331-40-0
M. Wt: 213.244
InChI Key: NUMGMPHSLDFEEG-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydrazine derivatives under acidic conditions to form the pyrazolo[3,4-c]pyridine core . Another approach includes the use of palladium-catalyzed coupling reactions, which offer high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or continuous flow chemistry. These methods are designed to optimize yield, reduce waste, and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-16-7-9(5-14-16)10-3-8-4-13-15-11(8)6-12-10/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMGMPHSLDFEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C3C(=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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